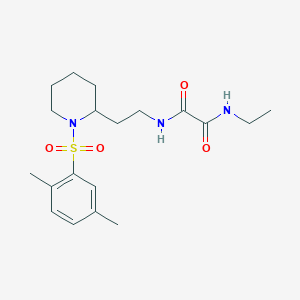

![molecular formula C8H4BrF3N2 B2413668 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole CAS No. 2366994-42-3](/img/structure/B2413668.png)

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

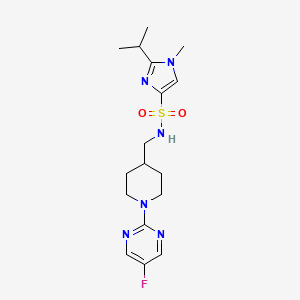

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole (BDFMB) is an organic compound with a molecular weight of 286.07 g/mol and a melting point of 112–114 °C. It is a brominated difluoromethyl benzimidazole and is a white crystalline solid. BDFMB is a versatile compound that has applications in medicinal chemistry, organic synthesis, and analytical chemistry.

Mecanismo De Acción

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole acts as a ligand in transition metal complexes, binding to the metal atom and forming a coordination complex. It can also act as a catalyst in organic synthesis, promoting the formation of new organic molecules. In addition, 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole can act as a fluorescent probe, binding to specific molecules and emitting light when exposed to certain wavelengths of light.

Biochemical and Physiological Effects

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole has been shown to have no significant biochemical or physiological effects. It has been tested for toxicity in animal models and found to be non-toxic. 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole is not known to have any adverse effects on humans or animals.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole in laboratory experiments is its versatility. It can be used as a ligand, a catalyst, and a fluorescent probe. It is also relatively inexpensive and readily available. The main limitation of using 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole is that it is not very soluble in water, so it may be difficult to use in aqueous solutions.

Direcciones Futuras

In the future, 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole could be used to develop new catalysts and ligands for transition metal complexes. It could also be used to develop new fluorescent probes for the detection of DNA and proteins. Additionally, 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole could be used to develop new methods for the synthesis of organic compounds. Finally, 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole could be used to develop new drugs with improved pharmacological properties.

Métodos De Síntesis

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole can be synthesized in a two-step process. The first step involves the reaction of 5-fluoro-1H-benzimidazole and N-bromosuccinimide in anhydrous acetonitrile in the presence of a base, such as triethylamine. The second step involves the reaction of the intermediate with 1,1-difluoromethyl bromide in the presence of a base, such as triethylamine. The final product is a white crystalline solid.

Aplicaciones Científicas De Investigación

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole has been used in a variety of scientific research applications. It has been used as a ligand in transition metal complexes and as a catalyst in organic synthesis. It has also been used as a reagent in the synthesis of various organic compounds. In addition, 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole has been used as a fluorescent probe for the detection of DNA and proteins.

Propiedades

IUPAC Name |

2-[bromo(difluoro)methyl]-6-fluoro-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-8(11,12)7-13-5-2-1-4(10)3-6(5)14-7/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLOYPLQJJTAMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)C(F)(F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2413589.png)

![1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B2413598.png)

![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene](/img/structure/B2413604.png)

![4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2413605.png)

![benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride](/img/structure/B2413606.png)